Chemical structure of 1,4-Dibromo-1,1,2-trifluorobutane
Chemical structure of 1,4-Dibromo-1,1,2-trifluorobutane
Structure, Synthesis, and Application in Fluorinated Materials
Executive Summary & Chemical Identity
1,4-Dibromo-1,1,2-trifluorobutane (CAS: 155957-57-6) is a specialized bifunctional halogenated intermediate. Unlike its perfluorinated analogs, the presence of a hydro-fluorinated segment (
Chemical Profile
| Property | Specification |
| IUPAC Name | 1,4-Dibromo-1,1,2-trifluorobutane |
| CAS Number | 155957-57-6 |
| Molecular Formula | |
| Molecular Weight | 269.89 g/mol |
| Structure | |
| Physical State | Colorless to pale yellow liquid (Standard conditions) |
| Predicted Boiling Point | 165–170°C (at 760 mmHg) |
| Density | ~2.0 g/cm³ (Estimated based on homologs) |
| Solubility | Soluble in chlorinated solvents, THF, acetone; insoluble in water.[1] |
Synthetic Methodology: Radical Telomerization
The most robust route to 1,4-dibromo-1,1,2-trifluorobutane is the free-radical addition (telomerization) of 1,2-dibromo-1,1,2-trifluoroethane to ethylene . This process exploits the bond dissociation energy difference between the
The Mechanistic Logic
The precursor,
-
The
bond on the group is stronger due to the high electronegativity of the two fluorine atoms (bond shortening). -
The
bond on the group is relatively weaker and more susceptible to homolytic cleavage. -
Therefore, the radical chain initiates at the
position, ensuring the regioselective formation of the 1,1,2-trifluoro isomer rather than a random mixture.
Experimental Protocol
Reagents:
-
Precursor: 1,2-Dibromo-1,1,2-trifluoroethane (CAS 354-04-1).[2]
-
Olefin: Ethylene gas (High Purity).
-
Initiator: Di-tert-butyl peroxide (DTBP) or Benzoyl Peroxide (BPO).
-
Solvent: Neat reaction or Acetonitrile (if dilution is required).
Step-by-Step Procedure:
-
Preparation: A high-pressure stainless steel autoclave (Hastelloy or Monel lined) is purged with nitrogen to remove oxygen, which acts as a radical trap.
-
Charging: The autoclave is charged with 1,2-dibromo-1,1,2-trifluoroethane (1.0 equiv) and the radical initiator (0.01 – 0.05 equiv).
-
Pressurization: Ethylene gas is introduced until the internal pressure reaches 20–40 bar.
-
Reaction: The system is heated to 110–130°C (for DTBP) or 80–90°C (for BPO). Stirring is maintained at 500+ RPM.
-
Monitoring: The reaction consumes ethylene; pressure drops are monitored. Repressurization may be necessary to favor the 1:1 adduct (n=1) over longer telomers (n>1).
-
Work-up:
-
Cool the reactor to room temperature and vent unreacted ethylene.
-
Fractional distillation under reduced pressure is required to separate the target 1,4-dibromo-1,1,2-trifluorobutane from unreacted starting material and higher telomers (
, species).
-
Reaction Mechanism Visualization
The following diagram illustrates the radical chain propagation, highlighting the regioselective initiation at the
Figure 1: Radical telomerization mechanism showing the selective formation of the 1,1,2-trifluoro backbone.
Applications in Drug Development & Materials
The utility of 1,4-Dibromo-1,1,2-trifluorobutane lies in its bifunctionality and asymmetric fluorination .
A. Fluorinated Polymer Synthesis
This molecule acts as a "cure site monomer" or a chain extender in the synthesis of fluoroelastomers.
-
Mechanism: The terminal
and groups have vastly different reactivities toward nucleophiles. -
Utility: This allows for stepwise polymerization or cross-linking. The
end is susceptible to standard displacement, while the end requires metal-mediated activation (e.g., Copper or Zinc), enabling "orthogonal" functionalization.
B. Medicinal Chemistry (Bioisosteres)
In drug design, the 1,1,2-trifluorobutyl moiety serves as a lipophilic spacer.
-
Metabolic Stability: The fluorine atoms at C1 and C2 block metabolic hydroxylation at these positions (a common clearance pathway for alkyl chains).
-
Dipole Modulation: The
group introduces a specific dipole moment that can influence binding affinity in enzyme pockets, distinct from the non-polar perfluoro ( ) or hydrocarbon ( ) analogs.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye: Causes skin irritation and serious eye irritation.
-
Specific Hazard: Potential ozone-depleting substance (related to Halons), though lower potential due to hydrogen content.
Handling Requirements:
-
Engineering Controls: All transfers must occur in a fume hood or glovebox.
-
PPE: Nitrile gloves (double gloving recommended due to permeation of haloalkanes), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber glass) to prevent slow photolytic decomposition of the C-Br bond.
References
-
PubChem. (n.d.). 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (Analogous Structure). National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 1,2-Dibromo-1,1,2-trifluoroethane (Precursor Data). Retrieved from [Link]
- Walling, C., & Huyser, E. S. (1963). Free Radical Additions to Olefins to form Carbon-Carbon Bonds. Organic Reactions. (General methodology for haloalkane addition to ethylene).
